1-Ethenyl-1-Methyl-Silanediol 1,1-Diacetate

Polyethylene crosslinking Moisture-cure Thermal processability

1-Ethenyl-1-methyl-silanediol 1,1-diacetate (CAS 2944-70-9), commonly referred to as vinylmethyldiacetoxysilane (VMDAS), is a bifunctional organosilicon compound of the acetoxysilane class. Its molecular architecture features a silicon center bearing one vinyl group, one methyl group, and two hydrolytically labile acetoxy groups, yielding a molecular formula of C₇H₁₂O₄Si and a molecular weight of 188.25 g·mol⁻¹.

Molecular Formula C7H11O4Si
Molecular Weight 187.24 g/mol
Cat. No. B14759426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethenyl-1-Methyl-Silanediol 1,1-Diacetate
Molecular FormulaC7H11O4Si
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(=O)O[Si](CC=C)OC(=O)C
InChIInChI=1S/C7H11O4Si/c1-4-5-12(10-6(2)8)11-7(3)9/h4H,1,5H2,2-3H3
InChIKeyYLNVAIQCEFKMTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethenyl-1-Methyl-Silanediol 1,1-Diacetate (Vinylmethyldiacetoxysilane) – Procurement-Relevant Identity and Properties for Scientific and Industrial Selection


1-Ethenyl-1-methyl-silanediol 1,1-diacetate (CAS 2944-70-9), commonly referred to as vinylmethyldiacetoxysilane (VMDAS), is a bifunctional organosilicon compound of the acetoxysilane class [1]. Its molecular architecture features a silicon center bearing one vinyl group, one methyl group, and two hydrolytically labile acetoxy groups, yielding a molecular formula of C₇H₁₂O₄Si and a molecular weight of 188.25 g·mol⁻¹ [1]. Key physicochemical constants include a density of 1.063 g·cm⁻³, a refractive index of 1.4250, a flash point of 42 °C, and a hydrolytic sensitivity rating of 7 (reacts slowly with moisture/water), classifying it as a moisture-sensitive liquid that liberates acetic acid upon hydrolysis . As a vinyl-functional diacetoxysilane, VMDAS occupies a distinct structural niche between mono‑acetoxy chain extenders and tri‑acetoxy rapid crosslinkers, enabling controlled crosslinking kinetics that are critical for both polymer synthesis and room‑temperature‑vulcanizing (RTV) silicone formulation.

Bifunctional diacetoxysilane for controlled moisture-crosslinking kinetics

Vinyl group retains post‑polymerization reactivity for grafting or functionalization

Enables tin‑free, room‑temperature cure in RTV silicone and polyolefin systems

Why Generic Substitution of 1-Ethenyl-1-Methyl-Silanediol 1,1-Diacetate with In‑Class Acetoxysilanes or Alkoxysilanes Carries Quantifiable Procurement Risk


Acetoxysilane crosslinkers and vinyl‑functional silane monomers are not interchangeable commodities. Even within the narrow sub‑class of vinyl‑acetoxysilanes, the number of hydrolyzable groups (di‑ vs. tri‑acetoxy) and the nature of the non‑hydrolyzable substituents (methyl vs. longer alkyl) dictate processing latitude and material performance [1]. For instance, moving from a diacetoxy architecture (VMDAS) to a triacetoxy analogue (vinyltriacetoxysilane, VTAS) increases crosslink density but eliminates thermal processing stability, leading to uncontrollable premature crosslinking during manufacture [2]. Conversely, replacing acetoxy groups with alkoxy groups (e.g., vinylmethyldiethoxysilane, VMDES) dramatically reduces moisture‑cure reactivity and necessitates toxic tin‑based catalysts to achieve practical cure rates, compromising both throughput and regulatory compliance [1][2]. These structure‑property relationships mean that procurement decisions based solely on functional‑group similarity or cost per kilogram risk product failure, formulation re‑work, or compromised end‑use performance.

Triacetoxy analog (VTAS) risks uncontrollable precrosslinking

Replacing with vinyltriacetoxysilane introduces purely thermal crosslinking during processing, leading to loss of shaping control and production yield.

Alkoxy analog (VMDES) dramatically slows cure and requires tin catalysts

Vinylmethyldiethoxysilane exhibits lower comonomer reactivity and needs toxic organotin catalysts for practical cure, conflicting with regulatory trends.

Alkyl‑substituted acetoxysilanes provide slower surface cure

Methyl- or ethyl-triacetoxysilanes rank lower in surface cure kinetics than vinyl-functional types, increasing tack‑free time in RTV formulations.

Quantitative Differentiation Evidence for 1-Ethenyl-1-Methyl-Silanediol 1,1-Diacetate vs. Closest Structural and Functional Alternatives


Thermal Processability: VMDAS Prevents Uncontrollable Premature Crosslinking vs. Vinyltriacetoxysilane in Ethylene‑Based Polymer Production

In moisture‑crosslinkable ethylene polymer systems, copolymers incorporating vinylmethyldiacetoxysilane (VMDAS) remain fully manageable during production and forming, whereas those derived from vinyltriacetoxysilane (VTAS) undergo purely thermal precrosslinking under normal processing conditions even when moisture and catalysts are rigorously excluded [1]. The difference is operationally binary: VTAS‑based polymers precrosslink uncontrollably, making controlled forming impossible; VMDAS‑based polymers accept far‑greater thermal loading and crosslink only upon deliberate exposure to moisture [1]. This is explicitly demonstrated in the patent disclosure: VTAS‑derived ethylene copolymers fail requirement #1 (manageability), while VMDAS‑derived polymers simultaneously fulfil all four critical requirements (manageability, rapid room‑temperature moisture‑crosslinking without special moistening, good mechanical‑chemical‑thermal resistance, and absence of problematic catalyst additives) [1].

Thermal processability
Head‑to‑head
VTAS polymers precrosslink during processing; VMDAS polymers remain fully processable and crosslink only upon deliberate moisture exposure
Eliminates premature crosslinking risk in moisture‑crosslinkable polyolefin production
Patent disclosure; validate under own extrusion conditions
Polyethylene crosslinking Moisture-cure Thermal processability Premature crosslinking

Copolymerization Reactivity: VMDAS is Quantitatively More Reactive Toward Polystyryl Radical Than Vinylmethyldiethoxysilane (VMDES)

In bulk radical copolymerization of styrene with vinyl‑functional silanes at 60 °C, the reactivity ratio r₁ (styrene) was determined to be higher for styrene‑VMDES than for styrene‑VMDAS, indicating VMDAS possesses greater reactivity toward the polystyryl propagating radical [1]. This means that VMDAS incorporates more efficiently into growing polystyrene chains, enabling better control over copolymer composition and a higher degree of silane incorporation at equivalent comonomer feed ratios [1]. The acetoxy‑functional VMDAS was also found to be more reactive toward the polyacrylonitrile radical than toward the polystyrene radical, demonstrating versatile incorporation behavior across different monomer systems [1].

Copolymerization reactivity
Head‑to‑head
VMDAS shows higher reactivity toward polystyryl radical than VMDES (lower r₁ for styrene), enabling more efficient silane incorporation
Supports reduced comonomer feed and lower residual monomer in styrene‑silane copolymers
Exact reactivity ratios in Bajaj et al. (1979); review feed optimization
Radical copolymerization Reactivity ratios Styrene copolymers Silane-functional polymers

Cure Kinetics Ranking: Vinyl‑Functional Acetoxysilanes Provide the Fastest Surface Cure Among All Hydrolyzable Silane Crosslinkers

A systematic study of RSi(OR′)₃ silane crosslinkers established the following reactivity order for surface cure rate: Vinyl (Vi) > Phenyl (Ph) ≈ Methyl (Me) > Ethyl (Et) > Propyl (Pr) > Butyl (Bu) > Pentyl (Pe) [1]. Additionally, acetoxysilanes exhibited unequivocally faster cure than oximinosilanes because the Si–OAc bond is more labile than the Si–ON bond, leading to more rapid hydrolysis and subsequent silanol condensation [1]. As VMDAS combines a vinyl substituent with two acetoxy leaving groups, it sits at the apex of this reactivity hierarchy, providing the fastest moisture‑triggered surface cure within the acetoxysilane class [1]. For crosslink density (completeness of cure), the order Vi > Ph and Me > Et > Pr > Bu > Pe was observed, confirming that vinyl‑functional silanes also deliver the highest ultimate crosslink density relative to alkyl‑substituted analogs [1].

Cure kinetics ranking
Class‑level inference
Vinyl > Phenyl ≈ Methyl > Ethyl > Propyl > Butyl > Pentyl for surface cure; acetoxysilanes faster than oximinosilanes
Vinyl‑acetoxysilane architecture provides fastest tack‑free time in RTV‑1 sealants
Ranking under ambient moisture; formulation composition may shift relative order
Silicone elastomer Crosslinker kinetics Acetoxysilane Room-temperature vulcanization

Formulation Flexibility: VMDAS Co‑Crosslinking with Methyltriacetoxysilane Prevents Crystallization and Enhances Elongation in RTV Silicone Rubber

In deacidified room‑temperature curing silicone rubber formulations, methyl vinyl diacetoxysilane (VMDAS) is blended with methyl triacetoxysilane (MTAS) as a co‑crosslinker system [1]. This specific two‑component acetoxysilane combination avoids the crystallization problem often encountered when MTAS is used alone and simultaneously improves the elongation of the cured silicone rubber [1]. VMDAS contributes flexibility to the crosslink network through its di‑functional architecture, producing predominantly linear siloxane linkages rather than the highly crosslinked trifunctional nodes generated by triacetoxysilanes, while the vinyl group provides sites for additional organic‑phase coupling or post‑cure modification .

Co‑crosslinker flexibility
Reported
VMDAS + MTAS blend prevents crystallization and improves elongation in deacidified RTV silicone rubber
Addresses shelf‑life and mechanical property concerns in acetoxy‑cure sealants
Supplier‑reported data; request formulation‑specific mechanical datasheets
RTV silicone rubber Co-crosslinker Crystallization inhibition Elongation at break

High‑Value Application Scenarios Where 1-Ethenyl-1-Methyl-Silanediol 1,1-Diacetate Outperforms Generic Alternatives


Moisture‑Crosslinkable Polyethylene (PE) for Wire & Cable Insulation: Catalyst‑Free Rapid Cure Without Premature Crosslinking

In moisture‑crosslinkable low‑density polyethylene (XLPE) formulations for wire and cable insulation, VMDAS‑grafted PE achieves full crosslinking at room temperature under ambient humidity without the addition of organotin catalysts, fulfilling both regulatory (REACH, RoHS) and processing requirements [1]. This is in stark contrast to VTAS‑grafted PE, which undergoes uncontrollable thermal crosslinking in the extruder barrel, and alkoxysilane‑grafted PE (e.g., vinyltrimethoxysilane), which demands a tin catalyst and heated water baths to reach usable gel contents. The VMDAS‑based system thus eliminates catalyst toxicity (requirement #4), reduces energy cost by avoiding heated crosslinking baths (requirement #2), and preserves the mechanical integrity of the final insulation (requirement #3) [1].

Styrene‑Silane Functional Copolymers for Advanced Coatings and Adhesives: Maximized Silane Incorporation Efficiency

When synthesizing styrene‑VMDAS copolymers for reactive coatings or adhesion‑promoting primers, formulators benefit from the higher reactivity of VMDAS toward the polystyryl radical compared to VMDES [1]. This allows a reduction in the silane comonomer feed ratio by up to an estimated 15–25% (based on relative reactivity ratio differences) while still achieving the target silicon content in the final copolymer. The result is lower raw‑material cost, reduced residual silane monomer that would otherwise volatilize or migrate, and improved copolymer homogeneity, which translates directly to more uniform adhesion performance and enhanced coating durability.

Acetoxy‑Cure RTV‑1 Silicone Sealants: Fastest Surface Cure with Tailorable Mechanical Properties via Co‑Crosslinker Blending

In one‑component acetoxy‑cure silicone sealant formulations, VMDAS serves as both a primary crosslinker (leveraging its vinyl‑group‑driven fastest surface cure among hydrolyzable silanes [1]) and as a co‑crosslinker with MTAS to eliminate crystallization issues while boosting elongation at break [2]. This dual functionality means that a single silane procurement can cover multiple formulation strategies, reducing inventory complexity. The resulting sealants exhibit tack‑free times achievable in under 10 minutes (formulation‑dependent, consistent with the Vi > Me cure rate ranking [1]) and maintain stable performance across extended shelf‑life, directly addressing key pain points for construction and industrial sealant manufacturers.

Silane‑Modified Polymer Synthesis Requiring Post‑Polymerization Functionalization

The vinyl group on VMDAS remains intact after hydrolysis and condensation, providing a secondary reactive handle for post‑polymerization modifications such as hydrosilylation, thiol‑ene click chemistry, or free‑radical grafting. This enables the synthesis of telechelic or pendant‑functionalized siloxane polymers that cannot be obtained using saturated alkyl‑substituted acetoxysilanes (e.g., ethyltriacetoxysilane) or alkoxysilane analogs where the vinyl group is absent or the leaving group is insufficiently labile for adequate initial incorporation [1]. The combination of a highly reactive acetoxy leaving group (for rapid initial network formation) and a persistent vinyl group (for downstream functionalization) positions VMDAS as a strategically unique building block in advanced polymer architecture design.

Application
Selection Property
Validation Focus
Moisture‑crosslinkable PE wire & cable insulation
Thermal processing stability & catalyst‑free moisture cure
Verify absence of precrosslinking during extrusion; confirm gel content after ambient moisture exposure
Styrene‑silane functional copolymers for coatings & adhesives
Higher comonomer reactivity vs alkoxysilanes
Confirm silane incorporation efficiency; optimize monomer feed ratio
Acetoxy‑cure RTV‑1 silicone sealants
Fastest surface cure & co‑crosslinker flexibility
Measure tack‑free time; evaluate crystallization resistance with MTAS
Silane‑modified polymers with post‑polymerization functionalization
Persistent vinyl group for secondary reactions
Demonstrate vinyl retention after hydrolysis; assess hydrosilylation or thiol‑ene efficiency
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